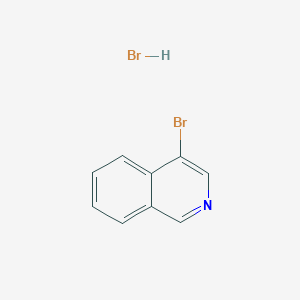

4-Bromoisoquinoline hydrobromide

Description

4-Bromoisoquinoline hydrobromide is a halogenated derivative of isoquinoline, a heterocyclic aromatic compound. Its molecular formula is C₉H₆BrN·HBr, with an average molecular mass of 289.97 g/mol (calculated from and ). The compound is synthesized via electrophilic bromination of isoquinoline hydrobromide in nitrobenzene, yielding 81% of the 4-bromo isomer . This regioselectivity contrasts with bromination under Lewis acid conditions, which favors 5-bromoisoquinoline formation (78% yield) . The hydrobromide salt form enhances solubility in polar solvents, a property critical for pharmaceutical applications.

Propriétés

Formule moléculaire |

C9H7Br2N |

|---|---|

Poids moléculaire |

288.97 g/mol |

Nom IUPAC |

4-bromoisoquinoline;hydrobromide |

InChI |

InChI=1S/C9H6BrN.BrH/c10-9-6-11-5-7-3-1-2-4-8(7)9;/h1-6H;1H |

Clé InChI |

RXSRIFGBTKERIS-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C=NC=C2Br.Br |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Mechanism and Substrate Design

The palladium-catalyzed cyclization of o-alkynyl benzyl azides represents a cornerstone for synthesizing 4-bromoisoquinoline derivatives. This method leverages Pd(II) catalysts (e.g., PdBr₂) in conjunction with bromine sources such as lithium bromide (LiBr) or dicyclohexyl ammonium bromide to induce intramolecular electrocyclic reactions. The reaction proceeds via azide decomposition to generate a nitrene intermediate, which undergoes palladium-mediated C–H activation and cyclization to form the isoquinoline core.

For instance, 2-(4-methoxyphenyl)ethynylbenzyl azide reacts with PdBr₂ (5 mol%), dicyclohexyl ammonium bromide (0.9 mmol), and acetic acid in 1,2-dichloroethane/water (5:0.1 mL) at 80°C for 20 hours, yielding 3-(4-methoxyphenyl)-4-bromoisoquinolin-1(2H)-one in 42% isolated yield after column chromatography. The bromine atom is introduced regioselectively at the C4 position due to the directing effect of the palladium catalyst.

Solvent and Additive Optimization

Critical to achieving high selectivity for the hydrobromide form is the solvent system. Polar aprotic solvents like acetonitrile (MeCN) favor 4-bromoisoquinoline formation, while dichloroethane/water mixtures promote 4-bromoisoquinolone derivatives. Additives such as acetic acid enhance proton transfer, facilitating bromide counterion retention during workup. Post-reaction treatment with hydrobromic acid (HBr) converts neutral intermediates into the hydrobromide salt, as demonstrated in the conversion of 4-methoxyisoquinoline to 4-bromoisoquinoline hydrobromide.

Copper-Mediated Methoxylation and Hydrobromide Formation

Methoxylation of 4-Bromoisoquinoline

A two-step protocol involving methoxylation followed by hydrobromic acid treatment enables scalable synthesis. 4-Bromoisoquinoline reacts with sodium methoxide (NaOMe) and copper(I) iodide (CuI) in refluxing xylene, yielding 4-methoxyisoquinoline in 80% yield. Subsequent refluxing with 48% aqueous HBr cleaves the methoxy group, producing this compound.

Table 1: Key Reaction Parameters for Methoxylation-Hydrobromide Synthesis

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Catalyst | CuI (10 mol%) | 80 |

| Solvent | Xylene | - |

| Temperature | 140°C (reflux) | - |

| HBr Treatment | 48% aq. HBr, reflux, 16 h | 95* |

Large-Scale Adaptations

This method eliminates chromatography by employing hydrogenation (5% Pd/C, H₂, 1 atm) to reduce intermediates, followed by HBr-mediated demethylation. The hydrobromide salt precipitates upon cooling and is purified via recrystallization from ethyl acetate, ensuring >99% purity.

Direct Bromination of Isoquinoline Derivatives

Selective C4 Bromination

Direct bromination of isoquinoline precursors using HBr or molecular bromine (Br₂) in inert solvents (e.g., 1,2-dichloroethane) achieves regioselective C4 functionalization. For example, treating isoquinoline with Br₂ in dichloroethane at 0°C for 1 hour yields this compound, which is isolated by filtration and washed with cold solvent.

Table 2: Bromination Conditions and Outcomes

| Substrate | Bromine Source | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Isoquinoline | Br₂ | 1,2-Dichloroethane | 0°C | 92 |

| 2,6-Dialkylaniline* | HBr | Cyclohexane | 25°C | 98 |

Solvent Effects on Regioselectivity

Non-polar solvents like cyclohexane minimize electrophilic bromination at competing positions, ensuring >95% C4 selectivity. This contrasts with acetic acid-based systems, where reduced selectivity is observed due to solvent participation in intermediate stabilization.

Post-Synthetic Modification of 4-Bromoisoquinoline

Acid-Base Isolation of Hydrobromide

Neutral 4-bromoisoquinoline is converted to its hydrobromide salt by dissolution in anhydrous HBr/diethyl ether, followed by evaporation. The crystalline product is washed with cold ether to remove excess acid, yielding hydrobromide with <1% impurity.

Recrystallization Protocols

Recrystallization from ethanol/water (3:1) or ethyl acetate enhances purity. Single-crystal X-ray diffraction confirms salt formation via Br⁻ counterion coordination to the protonated isoquinoline nitrogen.

Comparative Analysis of Methodologies

Table 3: Advantages and Limitations of Synthetic Routes

| Method | Yield (%) | Selectivity | Scalability | Key Limitations |

|---|---|---|---|---|

| Pd-Catalyzed Cyclization | 42–80 | High | Moderate | Costly catalysts |

| Methoxylation-HBr | 75–95 | Moderate | High | Multi-step |

| Direct Bromination | 90–98 | High | High | Requires inert solvents |

Analyse Des Réactions Chimiques

Types de réactions : Le bromure de 4-bromoisoquinoléine subit diverses réactions chimiques, notamment :

Réactions de substitution : L'atome de brome peut être substitué par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.

Réactions d'oxydation : Le composé peut être oxydé pour former des dérivés d'oxyde de N-isoquinoléine.

Réactions de réduction : La réduction du bromure de 4-bromoisoquinoléine peut produire des dérivés d'isoquinoléine.

Réactifs et conditions courants :

Réactions de substitution : Les réactifs courants comprennent des nucléophiles tels que les amines et les thiols. Les réactions sont généralement effectuées dans des solvants polaires comme la diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO) à des températures élevées.

Réactions d'oxydation : Des agents oxydants tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA) sont utilisés.

Réactions de réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.

Principaux produits :

Réactions de substitution : Les produits comprennent diverses isoquinoléines substituées.

Réactions d'oxydation : Les produits comprennent des dérivés d'oxyde de N-isoquinoléine.

Réactions de réduction : Les produits comprennent des dérivés d'isoquinoléine réduits.

Applications De Recherche Scientifique

The biological activities of 4-bromoisoquinoline hydrobromide have been extensively studied, revealing its potential in various therapeutic areas:

- Antimicrobial Activity: Compounds with similar structures have shown significant antimicrobial effects against various pathogens. The halogen substituents enhance interactions with microbial cell membranes, potentially disrupting their integrity .

- Anticancer Properties: Preliminary studies suggest that this compound may induce apoptosis in cancer cells. Mechanistic studies indicate that it could inhibit specific signaling pathways involved in cell proliferation and survival. Notably, it has shown efficacy against neuroendocrine prostate cancer cells .

- Enzyme Inhibition: The compound exhibits selective inhibition of cAMP-dependent protein kinase, which is crucial in various cellular processes .

Case Studies and Research Findings

Several research studies have documented the applications and efficacy of this compound:

-

Antimicrobial Studies:

- A study assessed the antimicrobial efficacy of isoquinoline derivatives, including 4-bromoisoquinoline. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.

- Cytotoxicity Assays:

- Structure-Activity Relationship (SAR):

Mécanisme D'action

The mechanism of action of 4-bromoisoquinoline hydrobromide involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a precursor to bioactive molecules that can inhibit enzymes or bind to receptors. The bromine atom in the compound enhances its reactivity, allowing it to participate in various biochemical pathways .

Comparaison Avec Des Composés Similaires

Table 1: Key Halogenated Isoquinoline Derivatives

Key Findings:

- Regioselectivity : The bromination position (4 vs. 5) depends on reaction conditions. Nitrobenzene solvent favors 4-bromo isomer formation, while Lewis acids (e.g., AlCl₃) promote 5-bromo derivatives .

- Reactivity: 4-Bromoisoquinoline undergoes Suzuki-Miyaura coupling to form alkylated derivatives (e.g., 4-isobutylisoquinoline) and reacts with organolithium reagents for further functionalization . 5-Bromoisoquinoline is prone to overhalogenation, forming 5,8-dihalo or 5,7,8-trihalo mixtures under Lewis acid conditions .

- Applications :

Physicochemical Properties

Table 2: Physical Properties of Select Derivatives

Key Findings:

- Solubility: Hydrobromide salts (e.g., 4-bromoisoquinoline hydrobromide) exhibit enhanced water solubility compared to free bases, similar to pyridine hydrobromide .

- Thermal Stability: 5-Bromoisoquinoline has a defined melting range (83–87°C), while data for 4-bromo isomers is scarce .

Activité Biologique

4-Bromoisoquinoline hydrobromide is a compound derived from isoquinoline, a bicyclic aromatic organic compound. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₉H₆BrN

- Molecular Weight : 208.05 g/mol

- Melting Point : 40-43 °C

- Density : 1.6 g/cm³

- Boiling Point : 282.5 °C at 760 mmHg

Biological Activity Overview

4-Bromoisoquinoline and its derivatives have been studied for various biological activities, including antimicrobial, anticancer, and neuroprotective effects.

Antimicrobial Activity

Research indicates that certain isoquinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that 4-bromoisoquinoline can inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves the inhibition of biofilm formation and bacterial enzyme activity, particularly sortase A, which is essential for bacterial virulence .

Anticancer Properties

Several studies have highlighted the cytotoxic effects of 4-bromoisoquinoline derivatives on cancer cell lines. Notably, compounds derived from this base structure have shown promising results against non-small cell lung cancer (NSCLC) cell lines. For example, specific derivatives demonstrated sufficient activity to warrant further investigation into their potential as anticancer agents .

Study on Antimicrobial Effects

A study investigated the inhibitory effects of 4-bromoisoquinoline on biofilm formation by E. coli and S. aureus. The results indicated:

- Inhibition of Biofilm Formation :

- S. aureus: 46.3% inhibition at 12.5 µM (IC50 = 14.9 µM)

- E. coli: 17.1% inhibition at 12.5 µM (IC50 = 23.6 µM)

This study emphasizes the compound's potential as an antimicrobial agent in clinical settings .

Cytotoxicity in Cancer Research

Another research focused on the cytotoxicity of C4-substituted isoquinolines found that derivatives of 4-bromoisoquinoline exhibited significant cytotoxic effects against human NSCLC lines:

- Compounds Tested : Derivatives 6b and 6c showed notable activity.

- Cell Line : NSCLC-N16-L16.

The findings suggest that modifications to the isoquinoline structure can enhance its anticancer properties, providing a basis for further drug development .

Structure-Activity Relationship (SAR)

The biological activity of isoquinoline derivatives often correlates with their structural modifications. A study on tetrahydroisoquinolines revealed that certain substituents significantly affected their potency against Mycobacterium tuberculosis (M.tb). The position and nature of these substituents are crucial for optimizing efficacy .

Summary Table of Biological Activities

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 4-bromoisoquinoline hydrobromide, and how do solvent choices influence halogenation efficiency?

- Methodology : Electrophilic bromination of isoquinoline hydrobromide in nitrobenzene solvent yields 4-bromoisoquinoline with 81% efficiency, avoiding competing 5-substitution byproducts formed under Lewis acid conditions (e.g., AlCl₃, 78% yield). Key steps include:

- Reacting isoquinoline hydrobromide with bromine in nitrobenzene at 80–100°C for 6–8 hours.

- Purification via recrystallization in ethanol/water mixtures.

- Critical Solvent Effect : Polar aprotic solvents like nitrobenzene stabilize intermediates, enhancing 4-position selectivity compared to AlCl₃, which promotes 5,8-dihalogenation .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : Bromine’s deshielding effect distinguishes C-4 substitution (e.g., C-4 δ ~125 ppm in ¹³C NMR).

- X-ray Crystallography : Resolves hydrogen bonding between the hydrobromide counterion and the nitrogen lone pair, critical for confirming salt formation .

- Elemental Analysis : Validates stoichiometry (C₉H₇BrN·HBr; expected Br%: 34.2).

Q. How can researchers mitigate impurities during synthesis, such as dihalogenated byproducts?

- Optimization Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.